molecular formula C6H9B B1337529 1-(Bromomethyl)cyclopentene CAS No. 69543-15-3

1-(Bromomethyl)cyclopentene

Cat. No. B1337529
CAS RN: 69543-15-3
M. Wt: 161.04 g/mol
InChI Key: NPTOTGQBAVKSOT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentene is a chemical compound that is part of a broader class of organic molecules known as halogenated hydrocarbons. These compounds are characterized by the presence of a halogen atom, in this case, bromine, attached to a carbon atom that is part of a hydrocarbon structure. The cyclopentene ring is a five-membered unsaturated ring, and the bromomethyl group (-CH2Br) is a functional group consisting of a bromine atom bonded to a methylene bridge.

Synthesis Analysis

The synthesis of brominated cyclopentene derivatives can be achieved through various methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that bromine atoms can be introduced at different positions of the cyclopentene ring depending on the brominating reagent and solvent used . Another approach involves the reaction of ruthenocenylmethanol with acids to form salts that contain a cyclopentadienyl-fulvene-ruthenium(II) structure, which is not directly related to 1-(Bromomethyl)cyclopentene but showcases the versatility of bromination reactions in cyclopentene chemistry .

Molecular Structure Analysis

The molecular structure of brominated cyclopentene compounds can be complex, with the position of the bromine atom influencing the overall geometry and reactivity. For example, the ruthenocenylmethylium cation displays a cyclopentadienyl-fulvene-ruthenium(II) structure with specific bond lengths between ruthenium and the methylium carbon . Although this structure is not directly related to 1-(Bromomethyl)cyclopentene, it provides insight into the types of structures that can arise from brominated cyclopentene derivatives.

Chemical Reactions Analysis

Brominated cyclopentene derivatives can undergo various chemical reactions. The radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers, for example, demonstrates high regio-, chemo-, and stereoselectivity, leading to the formation of trisubstituted olefins and cyclopentene derivatives . Additionally, the bromination of methylene groups exocyclic to cyclohexyl systems, which is structurally similar to 1-(Bromomethyl)cyclopentene, results in isomeric products with different conformations and reactivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)cyclopentene derivatives are influenced by the presence of the bromomethyl group and the cyclopentene ring. The bromination of 2,3-diarylcyclopent-2-en-1-ones, for example, allows for the selective introduction of bromine atoms, which can significantly alter the compound's reactivity and physical properties . The study of halogenated terpenoids also provides insights into the conformational preferences and free energy differences between isomeric brominated compounds .

Scientific Research Applications

  • Radical Cyclization Reactions : 1-(Bromomethyl)cyclopentene is involved in radical cyclization reactions. For example, tosyl bromide can be added to vinylallenes to afford 1-tosyl cyclopentenes bearing a 4-bromomethyl substituent. This process sometimes leads to dehydrobromination (F. E. Gueddari, J. Grimaldi, J. Hatem, 1995).

  • Chemical Synthesis of Cyclopentene Derivatives : The compound is key in the synthesis of various cyclopentene derivatives. For instance, radical cyclization of (bromomethyl)-dimethylsilyl propargyl ether derivatives can yield trisubstituted olefins, cyclopentene derivatives, and diquinane systems (M. Journet, M. Malacria, 1992).

  • Halogenation Studies : Studies on the bromination of methylene groups exocyclic to cyclohexyl systems have shown the formation of isomers, including those with axial 1-bromo equatorial 1-bromomethyl compounds. Such studies are crucial for understanding the free energy differences and conformational behaviors of these isomers (Douglas J. Brecknell et al., 1997).

  • Organic Synthesis : It is used in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, aiding in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis (V. Shirinian et al., 2012).

  • Electrochemical Studies : Research involving the electrochemical reduction of dihalopentanes, including 1,5-dibromopentane, shows the potential formation of cyclopentane via intramolecular cyclization. This type of study highlights the compound's utility in exploring reaction mechanisms and product formation in electrochemistry (Wayne A. Pritts, D. Peters, 1994).

  • Stereoselectivity in Chemical Reactions : The compound is useful in studying the stereochemistry of free radical additions of alkyl halides to alkenes, which is important in understanding reaction mechanisms and improving reaction conditions for desired stereoselective outcomes (P. Boldt et al., 1970).

  • Antitumor Applications : A derivative of 1-(Bromomethyl)cyclopentene, specifically 6(R)-bromo-3(S)-(bromomethyl)-7- methyl-2,3,7-trichloro-1-octene, isolated from the red alga Portieria hornemannii, has shown differential cytotoxicity against human tumor cell lines, indicating potential applications in antitumor therapies (R. Fuller et al., 1992).

Safety And Hazards

Safety data sheets suggest that 1-(Bromomethyl)cyclopentene should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-(bromomethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTOTGQBAVKSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454183
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)cyclopentene

CAS RN

69543-15-3
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Dzwiniel - 1999 - era.library.ualberta.ca
dissertation copies are in typewriterface, while others may be from any type of Page 1 GGGLGGGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. …
Number of citations: 3 era.library.ualberta.ca
JM Janusz, PA Young, MW Scherz… - Journal of medicinal …, 1998 - ACS Publications
A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans (DHDMBFs) were found to be nonsteroidal antiinflammatory and analgesic agents. These compounds …
Number of citations: 57 pubs.acs.org

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